molecular formula C8H11N3O2S B3091717 2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1218630-96-6

2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B3091717
CAS RN: 1218630-96-6
M. Wt: 213.26 g/mol
InChI Key: YRSKLSSKKBITQX-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure, composed of three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with diketones or alpha,beta-unsaturated carbonyl compounds . The structures of the synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques, including FTIR and NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including C-H bond functionalization . This reaction, catalyzed by Rh(iii), provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-(1H-Pyrazol-1-yl)acetic acid can be determined using various techniques. For example, its density, boiling point, molecular weight, and flash point can be measured .

Mechanism of Action

While the specific mechanism of action can vary depending on the specific compound and its biological target, many pyrazole derivatives exhibit their biological activities by interacting with enzymes or receptors in the body .

Safety and Hazards

Like all chemicals, pyrazole derivatives should be handled with care. They can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Proper personal protective equipment should be used when handling these chemicals .

Future Directions

The field of pyrazole derivatives is a promising area of research, with potential applications in the development of new drugs . Future research may focus on the synthesis of new pyrazole derivatives, the exploration of their biological activities, and the development of more efficient and environmentally friendly synthetic methods .

properties

IUPAC Name

2-(pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c12-8(13)6-5-14-7(10-6)4-11-3-1-2-9-11/h1-3,6-7,10H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSKLSSKKBITQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)CN2C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid
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2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid
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2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-(1H-pyrazol-1-ylmethyl)-1,3-thiazolidine-4-carboxylic acid

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